2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
114810-83-2 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-[(2-aminopurin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)11-4-13(6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) |
InChI Key |
CNZFXDSUBCWQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2COCCO |
Origin of Product |
United States |
Biological Activity
2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol, also known as a purine derivative, has garnered attention in pharmacological research due to its structural similarities to nucleobases and its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 197.21 g/mol. Its structure includes a methoxy group and an amino group attached to a purine base, which is essential for its biological interactions .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nucleoside Analogue : As a purine derivative, it may mimic natural nucleosides, potentially inhibiting nucleoside transporters or interfering with nucleic acid synthesis.
- Antiviral Properties : Research indicates that purine derivatives can exhibit antiviral activity by inhibiting viral replication through incorporation into viral RNA or DNA .
- Antitumor Activity : Some studies suggest that compounds with purine structures can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .
Biological Activity Overview
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antiviral Efficacy : A study demonstrated that purine derivatives can significantly reduce viral load in infected cell lines, suggesting their potential use as antiviral agents .
- Cancer Research : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antimicrobial Studies : Research indicated that the compound exhibits antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
